DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE

描述

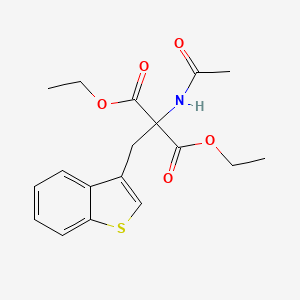

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE is a complex organic compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol This compound is part of a class of chemicals known for their unique structural features, which include a benzo(b)thiophene moiety and a malonate ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzo(b)thiophene Core: This step involves the cyclization of appropriate precursors to form the benzo(b)thiophene ring.

Introduction of the Malonate Ester Group: The malonate ester group is introduced through esterification reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

化学反应分析

Types of Reactions

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular formula: with a molar mass of 363.43 g/mol. It features a benzo(b)thiophene moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. The structure includes an acetamido group and a malonate ester, contributing to its reactivity and potential therapeutic effects.

Pharmacological Applications

-

Anticonvulsant Activity

- Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate has been investigated for its anticonvulsant properties. Similar compounds have shown efficacy in seizure models, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) indicates that modifications to the thiophene ring can enhance anticonvulsant activity, making it a candidate for further research in epilepsy treatment .

- Inhibition of Voltage-Gated Sodium Channels

- Potential as BET Bromodomain Inhibitors

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo(b)thiophene moiety into a malonate framework. Variations in the synthetic pathway can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Table: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Acetamide + Malonate | Formation of acetamido derivative |

| 2 | Alkylation | Benzo(b)thiophene derivative | Introduction of thiophene group |

| 3 | Esterification | Alcohol + Acid Chloride | Final product formation |

Case Studies

- Anticonvulsant Efficacy

- Cancer Treatment Potential

作用机制

The mechanism of action of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

相似化合物的比较

Similar Compounds

- DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-2-YLMETHYL)MALONATE

- DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-4-YLMETHYL)MALONATE

Uniqueness

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzo(b)thiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing thiophene structures can interact with various biological targets. Notably, benzo(b)thiophenes have been identified as agonists of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and regulating xenobiotic metabolism .

- Aryl Hydrocarbon Receptor (AhR) Activation :

-

Antioxidant Properties :

- Compounds derived from benzo(b)thiophenes have shown antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting against various diseases, including cancer and neurodegenerative disorders.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although specific data on this compound is limited.

In Vitro Studies

A study investigating various benzo(b)thiophene derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential anticancer properties . Although specific data on this compound was not highlighted, the structural similarities imply potential efficacy.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | AhR activation |

| Compound B | MCF7 | 20 | Antioxidant activity |

| Diethyl 2-acetamido... | TBD | TBD | TBD |

Environmental Impact Studies

Research on polycyclic aromatic sulfur heterocyclic compounds (PASHs), which include derivatives of benzo(b)thiophenes, indicates that these compounds can significantly impact environmental health due to their persistence and toxicity in various matrices such as sediments and particulate matter .

常见问题

Basic Questions

Q. What are the key steps in synthesizing DIETHYL 2-ACETAMIDO-2-(BENZO[B]THIOPHENE-3-YLMETHYL)MALONATE?

The synthesis typically involves:

- Catalyzed asymmetric reactions : Using Q-type catalysts (10 mol%) at 25°C for 72–96 hours to achieve enantioselective formation .

- Precursor activation : Reacting benzo[b]thiophene derivatives with malonate esters under controlled conditions to introduce the acetamido group.

- Work-up and isolation : Precipitation by ice/water quenching, followed by filtration to collect the solid product .

Q. How is the compound purified post-synthesis?

- Column chromatography : Silica gel with solvent systems like petroleum ether (PE)/ethyl ether (7:1 v/v) is used for purification .

- Recrystallization : Ethanol or dichloromethane is employed to enhance purity, yielding white solids with defined melting points (e.g., 113–115°C) .

Q. What spectroscopic methods confirm the compound’s structure?

- NMR : - and -NMR identify chemical shifts for the benzo[b]thiophene (δ 7.2–7.8 ppm) and malonate ester groups (δ 4.2–4.4 ppm for ethoxy groups) .

- Mass spectrometry : ESI-MS or HREI confirms molecular weight (e.g., [M+H] at m/z 523.1) .

- IR spectroscopy : Absorptions at 1720–1740 cm (ester C=O) and 1650 cm (amide C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity?

- Catalyst screening : Test chiral catalysts beyond Q-type (e.g., BINOL derivatives) to enhance stereoselectivity.

- Temperature modulation : Lower temperatures (e.g., 0–10°C) may reduce racemization.

- Reaction time : Extending beyond 96 hours may increase yield but risks side reactions (e.g., hydrolysis of esters) .

Table 1: Impact of Reaction Time on Enantiomeric Purity

| Reaction Time (h) | Yield (%) | Enantiomeric Purity (%) (HPLC) |

|---|---|---|

| 72 | 76 | 82.0 |

| 96 | 75 | 80.0 |

Q. How should researchers resolve contradictions in stereochemical outcomes when enantiomeric purity is lower than expected?

- HPLC method refinement : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to improve resolution .

- Kinetic analysis : Monitor reaction progress via -NMR to identify intermediates causing racemization.

- Computational modeling : DFT calculations can predict steric and electronic factors affecting enantioselectivity.

Q. What mechanistic insights exist for the role of Q catalyst in the synthesis?

- Transition-state stabilization : The catalyst likely coordinates with the malonate ester’s carbonyl group, directing nucleophilic attack by the benzo[b]thiophene moiety.

- Steric effects : Bulky substituents on the catalyst may shield one face of the intermediate, favoring a specific enantiomer .

Q. How can researchers evaluate the compound’s reactivity in heterocycle formation?

- Condensation reactions : React with amines (e.g., 2-aminobenzimidazole) to form pyrimidine or thiazole derivatives, as seen in related malonate esters .

- Cyclization studies : Use acidic/basic conditions to form lactams or thiophene-fused rings, monitored by TLC and -NMR.

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

- SAR studies : Synthesize analogs with substituted benzo[b]thiophene (e.g., 6-methoxy or 6-chloro groups) and compare antioxidant/anti-inflammatory activities via assays like DPPH radical scavenging .

- Docking studies : Model interactions with target proteins (e.g., COX-2) to prioritize substituents for synthesis.

Q. How can byproduct formation be mitigated during scale-up?

- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., hydrolyzed esters).

- Solvent optimization : Replace 1,4-dioxane with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .

Q. What methodologies assess environmental and safety risks during synthesis?

属性

IUPAC Name |

diethyl 2-acetamido-2-(1-benzothiophen-3-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-4-23-16(21)18(19-12(3)20,17(22)24-5-2)10-13-11-25-15-9-7-6-8-14(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXCOAFDJGTKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CSC2=CC=CC=C21)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296360 | |

| Record name | diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23906-20-9 | |

| Record name | NSC108952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。